Benzenamine, 4,4'-[(4-chloro-3-nitrophenyl)methylene]bis[N,N-dimethyl-
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Overview
Description
4,4’-Methylenebis[N,N-dimethylaniline] , has the chemical formula C₁₇H₂₂N₂ . It consists of two aromatic rings connected by a methylene bridge, with methyl groups attached to the nitrogen atoms. This compound finds applications in various fields due to its unique structure and properties .
Preparation Methods
a. Synthetic Routes
The synthesis of 4,4’-Methylenebis[N,N-dimethylaniline] involves condensation reactions. One common method is the reaction between 4-chloro-3-nitrobenzaldehyde and N,N-dimethylaniline . The aldehyde reacts with the amine, forming the desired compound. The reaction typically occurs under acidic conditions.
b. Industrial Production
In industry, this compound is produced via the Mannich reaction , where formaldehyde, dimethylaniline, and paraformaldehyde react to yield the target compound. The Mannich reaction is catalyzed by acid or base and occurs at elevated temperatures.
Chemical Reactions Analysis
4,4’-Methylenebis[N,N-dimethylaniline] undergoes several reactions:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group yields the corresponding amino compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions (e.g., halogenation, nitration).
Common reagents include strong acids (for condensation), reducing agents (such as iron and hydrochloric acid), and halogens (for substitution). Major products include derivatives with modified functional groups.
Scientific Research Applications
This compound plays a crucial role in:
Polymer Chemistry: It acts as a curing agent for epoxy resins (e.g., Araldite hardener 972).
Adhesives and Coatings: Used in epoxy-based formulations.
Thyroid Tumorigenesis Research: Investigated for its effects on thyroid tumors in animal studies.
Mechanism of Action
The exact mechanism remains an active area of research. its reactivity and structural features suggest potential interactions with cellular components, including enzymes and receptors.
Comparison with Similar Compounds
4,4’-Methylenebis[N,N-dimethylaniline] stands out due to its unique combination of aromatic rings, methyl groups, and the methylene bridge. Similar compounds include 4,4’-methylenebis(aniline) and 4,4’-methylenebis(N,N-dimethylbenzenamine) .
Properties
CAS No. |
256925-04-9 |
---|---|
Molecular Formula |
C23H24ClN3O2 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H24ClN3O2/c1-25(2)19-10-5-16(6-11-19)23(17-7-12-20(13-8-17)26(3)4)18-9-14-21(24)22(15-18)27(28)29/h5-15,23H,1-4H3 |
InChI Key |
ACFFZMSJFUBOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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